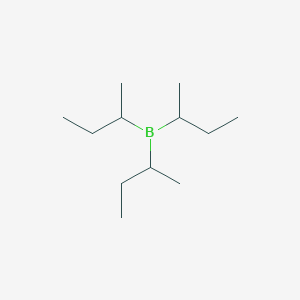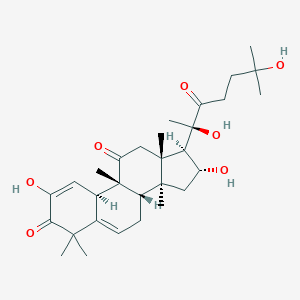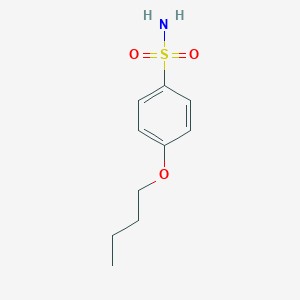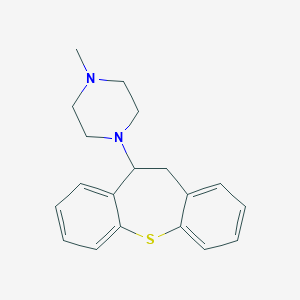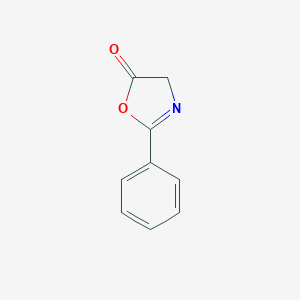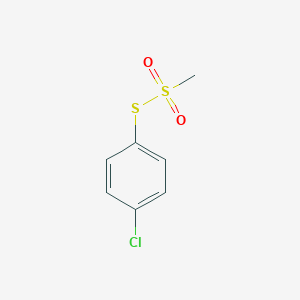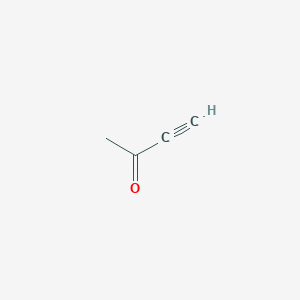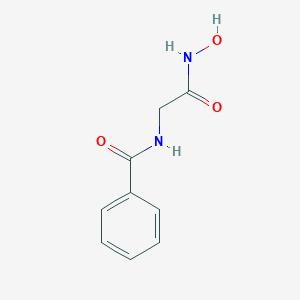
2,3-Dihydrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrothiophene is a heterocyclic organic compound that contains a sulfur atom in its five-membered ring. It is a versatile building block in organic synthesis and has found numerous applications in the field of pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Derivatives
2,3-Dihydrothiophene has been utilized in various synthetic approaches. An efficient method to synthesize substituted 2,3-dihydrothiophenes involves copper-catalyzed tandem S-alkylation and S-alkenylation of sodium sulfide. This process yields derivatives that can be further oxidized into thiophenes (Liao et al., 2013).
Structural and Vibrational Properties
Spectroscopic and theoretical studies have been conducted on 2,3-dihydrothiophene derivatives, providing insights into their structural, vibrational, and electronic properties. These studies include FTIR, FT-Raman techniques, and DFT methods to understand the geometrical parameters and molecular electrostatic potential surface of these compounds (Arjunan et al., 2015).
Reaction Mechanisms
Research into the reaction mechanisms of dihydrothiophenes has been extensive. For instance, dihydrothiophenes can be obtained through amino-directed thioisomünchnone−alkene cycloaddition reactions. These processes are interpreted as sequential cycloaddition/ring-opening cyclization reactions, with structural analysis supported by X-ray diffraction and theoretical studies (Areces et al., 2001).
Ring-Puckering Vibrations
The ring-puckering vibrations of 2,3-dihydrothiophene have been a subject of study. Investigations using Raman spectra have revealed details about the molecule's structure, including transitions and barriers to planarity (Durig et al., 1973).
Complex Formation and Synthesis
2,3-Dihydrothiophene has been involved in the formation of various complexes, such as with tungsten, and has been proposed as an intermediate in hydrosulfurization processes. The structure of these complexes has been studied through x-ray data (Glavee et al., 1989).
Multicomponent Reactions
There has been development in synthesizing polyfunctionalized trans-2,3-dihydrothiophenes through multicomponent reactions. This process involves Knoevenagel condensation, Michael addition, and ring-opening followed by ring-closure processes (Sun et al., 2010).
Applications in Hydrodesulfurization
Comparative studies have been conducted on the hydrodesulfurization (HDS) of 2,3-dihydrothiophene, revealing its high reactivity and potential as a reaction intermediate in this process (Markel et al., 1989).
Eigenschaften
CAS-Nummer |
1120-59-8 |
|---|---|
Produktname |
2,3-Dihydrothiophene |
Molekularformel |
C4H6S |
Molekulargewicht |
86.16 g/mol |
IUPAC-Name |
2,3-dihydrothiophene |
InChI |
InChI=1S/C4H6S/c1-2-4-5-3-1/h1,3H,2,4H2 |
InChI-Schlüssel |
OXBLVCZKDOZZOJ-UHFFFAOYSA-N |
SMILES |
C1CSC=C1 |
Kanonische SMILES |
C1CSC=C1 |
Siedepunkt |
112.1 °C |
Andere CAS-Nummern |
1120-59-8 |
Synonyme |
2,3-Dihydrothiophene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




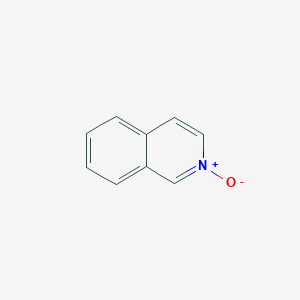
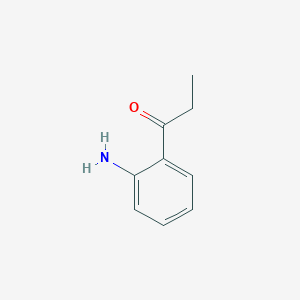

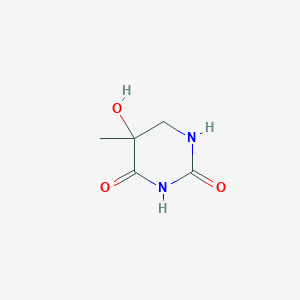
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
